molecular formula C15H22N2O4 B4935906 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine

Cat. No.: B4935906
M. Wt: 294.35 g/mol
InChI Key: UJJALOZEQYDUJM-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 3-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as chloroform or dimethylformamide (DMF) at ambient temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include manganese dioxide for oxidation and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11-5-4-6-16(9-11)10-12-7-14(20-2)15(21-3)8-13(12)17(18)19/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJALOZEQYDUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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